3-(3,4-dimethoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
説明
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-22(28-25(34-17)18-9-5-4-6-10-18)16-35-27-29-21-12-8-7-11-20(21)26(31)30(27)19-13-14-23(32-2)24(15-19)33-3/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLHFBZJZQRAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the dimethoxyphenyl group and the oxazolylmethylsulfanyl substituent. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3-(3,4-dimethoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
科学的研究の応用
Anticancer Activity
Numerous studies have indicated that compounds similar to 3-(3,4-dimethoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's structure allows for interaction with various cellular targets, potentially leading to apoptosis in cancer cells. Research has shown that derivatives with similar scaffolds can inhibit cell proliferation in human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 μg/mL .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial Properties : Studies have demonstrated that related compounds exhibit significant antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of specific functional groups enhances the antibacterial efficacy, making these compounds potential candidates for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of methoxy groups | Increases lipophilicity and enhances cell membrane permeability |
| Oxazole ring | Contributes to biological activity through specific interactions with target proteins |
| Sulfanyl group | Plays a role in the mechanism of action by facilitating electron transfer processes |
Synthesis and Characterization
A notable study reported the synthesis of various derivatives based on the quinazolinone scaffold, including the target compound. The synthesized compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures .
Biological Evaluation
In vitro evaluations demonstrated that several derivatives exhibited potent anticancer activity, with some compounds showing selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects commonly associated with chemotherapy.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core may bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl and oxazolylmethylsulfanyl groups could enhance binding affinity or selectivity, leading to more potent biological effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Structural Comparison with Similar Compounds
Key structural variations among quinazolin-4-one derivatives include:
- Position 3 substituents: 3,4-Dimethoxyphenyl (target compound): Dual methoxy groups enhance lipophilicity (clogP ≈ 4.2 estimated) compared to mono-methoxy analogs. 4-Methoxyphenyl (): Reduced steric hindrance but lower electron density than 3,4-dimethoxy derivatives .
- Methylsulfanyl (): Simplest substituent with high metabolic liability due to sulfur oxidation . Chlorophenyl-oxoethylsulfanyl (): Combines halogenated aromaticity and ketone functionality, increasing polarity (clogP ≈ 3.8) .
Pharmacological and Physicochemical Properties
Data Tables
Table 1. Substituent Effects on Physicochemical Properties
生物活性
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. Its structure features a quinazolinone core with specific substitutions that may influence its biological activity. The presence of the 3,4-dimethoxyphenyl group and the oxazole moiety suggests potential interactions with biological targets.
Molecular Formula
- C : 20
- H : 22
- N : 4
- O : 3
- S : 1
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer properties. A study investigating related structures demonstrated that they can induce apoptosis in cancer cells through various pathways, including the activation of death receptors and inhibition of critical signaling pathways like NF-κB and STAT3 .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Mechanism of Action | IC50 Value (µM) |
|---|---|---|---|
| Compound A | HCT116 | Induction of apoptosis via Fas pathway | 15.3 |
| Compound B | SW480 | Inhibition of NF-κB and STAT3 | 13.4 |
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar quinazolinone derivatives have been shown to reduce inflammatory markers in vitro, suggesting a potential for treating conditions characterized by inflammation .
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial activity against various bacterial strains. This suggests that the compound could be explored as a potential antimicrobial agent .
Case Study 1: Anticancer Mechanism Investigation
In a detailed investigation, a derivative of this compound was tested on colon cancer cell lines. The results indicated that treatment led to increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins such as Bcl-2. This shift in protein expression was linked to the compound's ability to trigger cell death pathways effectively .
Case Study 2: In Vivo Efficacy
An in vivo study evaluated the therapeutic potential of the compound in animal models of cancer. The results demonstrated significant tumor reduction compared to control groups, supporting its efficacy as an anticancer agent .
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Mechanistic Insights : Studies elucidate that the compound interacts with specific cellular pathways, leading to apoptosis in cancer cells through both intrinsic and extrinsic mechanisms.
- Synergistic Effects : When used in combination with other agents (e.g., NF-κB inhibitors), enhanced efficacy was observed, suggesting potential for combination therapies .
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further studies are required for comprehensive safety assessments.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-(3,4-dimethoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one?
- Methodological Answer :
- Reaction Conditions : Use a multi-step approach starting with condensation of 3,4-dimethoxybenzaldehyde with methyl thioacetate to form the quinazolinone core, followed by nucleophilic substitution with the oxazole-containing thiol group. Temperature control (e.g., 80–100°C for cyclization) and solvent selection (e.g., DMF or THF) are critical .
- Catalysts : Employ base catalysts (e.g., K₂CO₃) for deprotonation during thiol incorporation. Pd-catalyzed cross-coupling may assist in oxazole ring formation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to isolate high-purity product .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, oxazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~530–540).
- X-ray Crystallography : Use SHELX or WinGX for structure refinement. Ensure crystal quality via slow evaporation (e.g., dichloromethane/methanol) and validate with R-factor (< 0.05) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Substituent Variation : Modify methoxy groups (e.g., replace with ethoxy or halogen) and oxazole substituents (e.g., phenyl vs. pyridyl) to assess impact on bioactivity .
- Assays : Use in vitro enzymatic inhibition (e.g., kinase assays) or antimicrobial testing (e.g., MIC against S. aureus). Normalize data to positive controls (e.g., ciprofloxacin) and apply dose-response curves (IC₅₀/EC₅₀ calculations) .
- Computational Modeling : Dock the compound into target proteins (e.g., COX-2 or DNA gyrase) using AutoDock Vina to predict binding modes .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Standardize Assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO ≤ 0.1%), and incubation times .
- Environmental Factors : Control for pH, temperature, and serum content in cell culture media, which may alter compound stability .
- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance, and report confidence intervals .
Q. How can environmental fate studies be structured to assess the compound’s ecological impact?
- Methodological Answer :
- Degradation Pathways : Use HPLC-MS to monitor hydrolysis (pH 5–9 buffers) and photolysis (UV exposure). Identify metabolites (e.g., demethylated derivatives) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201). Compare to reference compounds (e.g., triclosan) .
- Partition Coefficients : Measure log Kow (octanol-water) via shake-flask method to predict bioaccumulation .
Experimental Design Frameworks
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 to model transition states (e.g., thiolate attack on quinazolinone). Validate with experimental activation energies .
- Kinetic Analysis : Perform pseudo-first-order rate studies under varying nucleophile concentrations to distinguish SN1/SN2 mechanisms .
Q. How can crystallographic data be integrated with computational models to predict polymorphism?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
